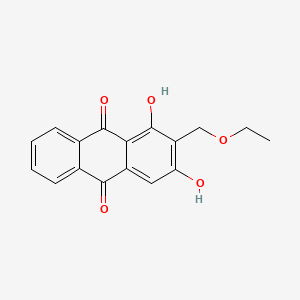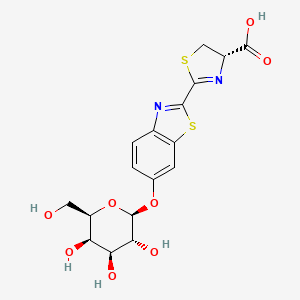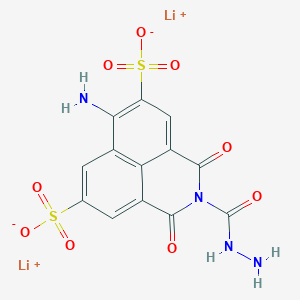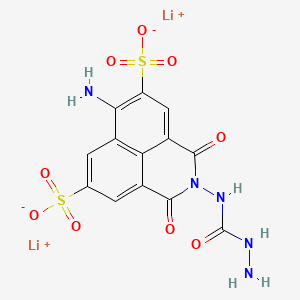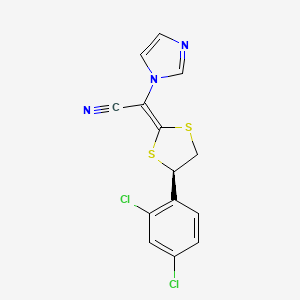
Luliconazole
Overview
Description
Luliconazole, also known by trade names such as Luzu, is an imidazole antifungal medication . It is used as a 1% topical cream for the treatment of athlete’s foot, jock itch, and ringworm caused by dermatophytes such as Trichophyton rubrum, Microsporum gypseum, and Epidermophyton floccosum .
Synthesis Analysis
The synthesis of Luliconazole involves several steps. A process for the preparation of Luliconazole and its salts has been disclosed . Additionally, a study demonstrated the application of cooling crystallization to generate novel solid forms of drug-coformer cocrystal complexes . This approach enabled the production of a new solid mixture comprising Luliconazole and coformers such as mannitol and menthol .Molecular Structure Analysis
Luliconazole has a unique structure as the imidazole moiety is incorporated into the ketene dithioacetate structure . The molecular formula of Luliconazole is C14H9Cl2N3S2 . Infrared spectra, ultraviolet spectra, nuclear magnetic resonance (NMR) spectra, and mass spectra of Luliconazole were collected and used to characterize the compound .Chemical Reactions Analysis
The study on the solubility and dissolution enhancement of Luliconazole utilized PXRD, thermal methods, and FTIR to analyze cocrystals formed between the drug and two coformers, menthol (MNT) and mannitol (MNL) . The cocrystals showed lower heats of fusion (Δ H) compared to Luliconazole, indicating the possibility of increased entropy and solubility for all cocrystals .Physical And Chemical Properties Analysis
Luliconazole is a solid at room temperature . It has a molecular weight of 354.27 g/mol . The solubility of pure Luliconazole is 6.91 µg/ml, and the cocrystal with menthol resulted in 26.87 µg/ml solubility .Scientific Research Applications
Treatment of Fungal Infections
Luliconazole is a new topical imidazole antifungal that belongs to the azoles group with broad-spectrum antifungal activity against pathogenic fungi . It is used as a treatment for superficial infections such as dermatophytosis and candidiasis by inhibiting the ability of fungi to grow and reproduce .
Treatment of Interdigital Tinea Pedis, Tinea Cruris, or Tinea Corporis
Luliconazole is indicated for the treatment of interdigital tinea pedis, tinea cruris, or tinea corporis infections caused by Trichophyton rubrum and Epidermophyton floccosum .
Treatment of Diaper Dermatitis
A study has shown that a luliconazole microsponge-loaded gel can improve drug delivery in diaper rash caused by fungal infection . The microsponge-loaded gel showed better anti-fungal activity .
Solubility and Dissolution Enhancement
A cocrystal engineering technique with different coformers has been used to enhance the solubility and dissolution of Luliconazole . This resulted in a fivefold increase in cocrystal solubility compared to pure drug .
Treatment of Onychomycosis
Onychomycosis, or tinea unguium, is a human nail fungal infection affecting nearly 19% of the world’s population . Luliconazole nail lacquer formulations have been developed for targeted transungual drug delivery .
Microsponge Drug Delivery System
A microsponge-loaded drug delivery system has been developed to overcome the problem associated with traditional therapy for diaper dermatitis . The prepared microsponge was found to have a particle size between 20 and 50 µm, an entrapment efficiency of 53±0.3–92.7±0.1% and a drug release of 71.8±0.2–88.5±0.02% .
Mechanism of Action
Target of Action
Luliconazole primarily targets the Cytochrome P450 51 (CYP51) enzyme in yeast . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
Luliconazole is thought to inhibit the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol . By inhibiting this enzyme, luliconazole disrupts the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption weakens the cell membrane, leading to the death of the fungus and ultimately resolving the infection .
Biochemical Pathways
It is known that the drug interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis likely affects multiple biochemical pathways within the fungus, leading to its death .
Pharmacokinetics
Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) . Luliconazole is >99% protein bound in plasma .
Result of Action
The primary result of luliconazole’s action is the death of the fungus, most likely by altering their fungal cell membranes . This leads to the resolution of the fungal infection .
Safety and Hazards
Luliconazole is for topical use only . It should not be used orally or intravaginally . In case of accidental exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
While Luliconazole is already an effective treatment for certain fungal infections, research is ongoing to further enhance its properties. For instance, a study demonstrated the application of cooling crystallization to generate novel solid forms of drug-coformer cocrystal complexes . This approach could potentially enhance the solubility and dissolution of Luliconazole, thereby improving its effectiveness .
properties
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
187164-19-8 | |
| Record name | Luliconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luliconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luliconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luliconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luliconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LULICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)
![Propanenitrile, 2-[(1,1-dimethylethyl)azo]-2-methyl-](/img/structure/B1675345.png)



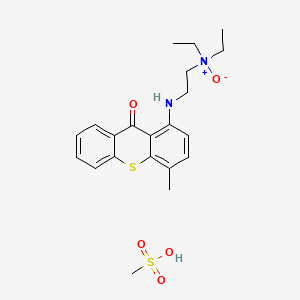
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
![Cyclohexanol, 1-[(1,1-dimethylethyl)azo]-](/img/structure/B1675356.png)


